molecular formula C5H7N3O B7968097 5-Methyl-oxazole-4-carboxamidine

5-Methyl-oxazole-4-carboxamidine

Cat. No.: B7968097
M. Wt: 125.13 g/mol
InChI Key: OHDZSHZBOJRRAJ-UHFFFAOYSA-N
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Description

5-Methyl-oxazole-4-carboxamidine is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a carboxamidine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-oxazole-4-carboxamidine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® to form oxazolines, followed by oxidation to yield oxazoles . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. The use of manganese dioxide as a heterogeneous oxidizing agent in packed reactors is a notable method for the large-scale production of oxazoles .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-oxazole-4-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxazoles with various substituents depending on the starting materials.

    Substitution Products: Halogenated oxazoles and other derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-oxazole-4-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Properties

IUPAC Name

5-methyl-1,3-oxazole-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-4(5(6)7)8-2-9-3/h2H,1H3,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDZSHZBOJRRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-methyloxazole-4-carbonitrile AA (0.76 g, 7.0 mmol) in anhydrous MeOH (30 mL) was added MeONa (0.57 g, 10 mmol), after stirred at 35° C. under nitrogen for 3 h, NH4Cl (0.75 g, 14 mmol) was added, refluxed for 2 h. The solvent was removed and the residue was purified by flash chromatography (Biotage, 40 g silica gel, MeOH in DCM 5%˜35%) to afford brown solid AB (587 mg, 67%). 1H NMR (DMSO-d6, 400 MHz) δ ppm: 9.11-9.19 (m, 3H), 8.60 (s, 1H), 2.59 (s, 3H). MS: calc'd (MH+) 126, measured (MH+) 126.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeONa
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-oxazole-4-carboxamidine
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Reactant of Route 4
5-Methyl-oxazole-4-carboxamidine
Reactant of Route 5
5-Methyl-oxazole-4-carboxamidine
Reactant of Route 6
5-Methyl-oxazole-4-carboxamidine

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